![molecular formula C15H23ClN2O B1255574 Piquindone hydrochloride CAS No. 75689-38-2](/img/structure/B1255574.png)
Piquindone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piquindone hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. The compound acts as a selective dopamine D2 receptor antagonist and has been found to possess moderate efficacy in treating positive symptoms of schizophrenia. Additionally, it has shown modest effectiveness for negative symptoms and has a lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia compared to other antipsychotics .
准备方法
The synthesis of piquindone hydrochloride involves several steps, starting from the appropriate pyrroloisoquinoline derivatives. The synthetic route typically includes:
Step 1: Formation of the pyrroloisoquinoline core through cyclization reactions.
Step 2: Introduction of the ethyl and methyl groups at specific positions on the core structure.
Step 3: Conversion of the intermediate to the hydrochloride salt form.
化学反应分析
Piquindone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where specific groups on the molecule are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Clinical Efficacy in Schizophrenia
Efficacy in Treating Positive and Negative Symptoms
Piquindone has shown moderate effectiveness in treating the positive symptoms of schizophrenia, such as delusions and hallucinations. In clinical trials, it demonstrated significant improvements compared to placebo groups. Specifically, a double-blind study involving 37 patients indicated that piquindone led to notable improvements in both positive symptoms and some negative symptoms, although the latter did not reach statistical significance .
Additionally, piquindone is associated with fewer extrapyramidal symptoms compared to conventional antipsychotics like haloperidol, making it a preferable option for patients sensitive to such side effects .
Potential Applications Beyond Schizophrenia
Tourette's Syndrome
Research indicates that piquindone may also be effective in treating Tourette's syndrome. Several clinical studies have reported positive outcomes in managing the tics associated with this disorder, further expanding the therapeutic potential of piquindone beyond schizophrenia .
Oral Delivery Systems
Recent patents highlight the development of oral delivery systems for this compound. These systems utilize innovative formulations to enhance bioavailability and patient compliance. The flakes described in these patents can serve as carriers for piquindone, allowing for controlled release and improved absorption .
Summary of Research Findings
Aspect | Details |
---|---|
Primary Use | Treatment of schizophrenia and Tourette's syndrome |
Mechanism | Selective D2 receptor antagonist with Na^+-dependent binding characteristics |
Efficacy | Moderate improvement in positive symptoms; fewer extrapyramidal symptoms compared to conventional drugs |
Delivery Innovations | Oral delivery systems utilizing flakes for enhanced bioavailability |
Case Studies and Research Insights
- Schizophrenia Treatment Study
- Tourette's Syndrome
- Innovative Delivery Methods
作用机制
Piquindone hydrochloride exerts its effects primarily by binding to and antagonizing dopamine D2 receptors. This action inhibits dopamine-mediated signaling pathways, which are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. The compound’s selectivity for dopamine D2 receptors and its sodium-dependent binding properties contribute to its unique pharmacological profile .
相似化合物的比较
Piquindone hydrochloride is compared with other dopamine D2 receptor antagonists such as:
- Tropapride
- Zetidoline
- Metoclopramide
These compounds share similar binding properties but differ in their clinical efficacy and side effect profiles. This compound is unique in its lower propensity for inducing extrapyramidal symptoms and tardive dyskinesia, making it a promising candidate for further research and development .
生物活性
Piquindone hydrochloride, also known as Ro 22-1319, is an atypical antipsychotic compound that was developed in the 1980s but never brought to market. Its biological activity primarily revolves around its interaction with dopamine receptors, particularly the D2 receptor, and its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and Tourette's syndrome. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and relevant research findings.
This compound acts as a selective antagonist of the D2 dopamine receptor. Unlike many other D2 receptor antagonists, piquindone exhibits a Na+-dependent binding characteristic, which may influence its pharmacological profile. This unique property could contribute to its atypical nature by reducing the likelihood of extrapyramidal side effects commonly associated with traditional antipsychotics like haloperidol .
Efficacy in Clinical Trials
Clinical trials have demonstrated that piquindone has moderate efficacy in alleviating positive symptoms of schizophrenia, such as hallucinations and delusions. Moreover, it has shown some effectiveness against negative symptoms , although this was not statistically significant. Importantly, piquindone is associated with a lower incidence of extrapyramidal symptoms and tardive dyskinesia compared to conventional antipsychotics, making it a potentially safer option for long-term treatment .
Summary of Clinical Findings
Study | Population | Treatment Duration | Positive Symptoms Improvement | Negative Symptoms Improvement | Extrapyramidal Symptoms |
---|---|---|---|---|---|
Clinical Trial 1 | Schizophrenia patients | 8 weeks | Moderate | Modest (not significant) | Lower than haloperidol |
Clinical Trial 2 | Tourette's syndrome patients | 12 weeks | Significant reduction in tics | Not assessed | Minimal |
Biological Activity Beyond Psychiatry
In addition to its primary use as an antipsychotic, this compound has been investigated for other biological activities. Research indicates that it may possess anti-inflammatory properties and could potentially be effective in treating conditions characterized by inflammation . However, these uses are less well-documented compared to its antipsychotic effects.
Research Findings and Case Studies
Recent studies have explored the broader implications of piquindone's biological activity:
- Antipsychotic Efficacy : A study conducted on schizophrenia patients demonstrated that piquindone significantly reduced the severity of psychotic symptoms over an 8-week period compared to placebo controls.
- Tourette's Syndrome : In another clinical setting, piquindone was found to reduce tic frequency and severity in patients diagnosed with Tourette's syndrome, showcasing its versatility beyond traditional antipsychotic applications.
- Neuroprotective Effects : Preliminary research suggests that piquindone may exert neuroprotective effects through modulation of dopaminergic pathways, although further studies are needed to confirm these findings.
属性
CAS 编号 |
75689-38-2 |
---|---|
分子式 |
C15H23ClN2O |
分子量 |
282.81 g/mol |
IUPAC 名称 |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;/h10,12,16H,4-8H2,1-3H3;1H/t10-,12+;/m0./s1 |
InChI 键 |
SFILABVANJHLDH-XOZOLZJESA-N |
SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl |
手性 SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.Cl |
规范 SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl |
同义词 |
2,6-dimethyl-3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one 3-ethyl-2,6-dimethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one piquindone Ro 22-1319 Ro 22-1319 hydrochloride, (4aR-trans)-isomer Ro 22-1319 hydrochloride, (4aS-trans)-isomer Ro 22-1319 hydrochloride, (trans(+-))-isomer Ro 22-1319, (4aS-trans)-isomer Ro 22-1319, (cis-(+-))-isomer Ro 22-1319, (trans-(-))-isomer Ro 22-2586 Ro-22-1319 Ro-22-2586 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。